molecular formula C26H26N2O2 B12510658 (3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]

(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]

Cat. No.: B12510658
M. Wt: 398.5 g/mol
InChI Key: RPTWHOHESXOONM-UHFFFAOYSA-N
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Description

(3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] typically involves the following steps:

    Formation of Indeno[1,2-d]oxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Cyclohexylidene Group: The cyclohexylidene group can be introduced via a condensation reaction with cyclohexanone or a similar reagent.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving catalysts and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its ability to form stable complexes might make it useful in drug design or as a molecular probe.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] could be used as a precursor for the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound might affect specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-d]oxazole: A simpler compound with a similar core structure.

    Cyclohexylidene Derivatives: Compounds featuring the cyclohexylidene group.

    Other Oxazoles: Compounds containing the oxazole ring system.

Uniqueness

(3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] is unique due to its combination of the cyclohexylidene group and two indeno[1,2-d]oxazole moieties. This structure imparts specific chemical and physical properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

2-[1-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclohexyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C26H26N2O2/c1-6-12-26(13-7-1,24-27-22-18-10-4-2-8-16(18)14-20(22)29-24)25-28-23-19-11-5-3-9-17(19)15-21(23)30-25/h2-5,8-11,20-23H,1,6-7,12-15H2

InChI Key

RPTWHOHESXOONM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67

Origin of Product

United States

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